molecular formula C19H23N3O5 B4958832 N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline

N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline

Cat. No.: B4958832
M. Wt: 373.4 g/mol
InChI Key: FIZFQRGELLVZCI-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a methoxyphenoxy group, a morpholine ring, and a nitroaniline moiety, which contribute to its diverse reactivity and utility.

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-25-18-4-2-3-5-19(18)27-11-8-20-16-14-15(6-7-17(16)22(23)24)21-9-12-26-13-10-21/h2-7,14,20H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZFQRGELLVZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-morpholinecarboxaldehyde to yield N-[2-(2-methoxyphenoxy)ethyl]-4-morpholinecarboxamide. Finally, nitration of this intermediate produces the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-aminobenzene.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring may facilitate binding to certain proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1-propanamine hydrochloride: Shares the methoxyphenoxy group but differs in the amine structure.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but has different substituents on the amine.

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is unique due to the presence of the morpholine ring and the nitroaniline moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds .

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